molecular formula C12H16N2O3 B1395012 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid CAS No. 1219960-34-5

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid

Cat. No.: B1395012
CAS No.: 1219960-34-5
M. Wt: 236.27 g/mol
InChI Key: LBEICPACIGCTPA-UHFFFAOYSA-N
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Description

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid is a high-purity chemical reagent with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound features a hybrid structure incorporating an isonicotinic acid scaffold linked to a tetrahydro-2H-pyran moiety via a methylene-amino bridge. This structure makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. Derivatives of tetrahydro-2H-pyran are recognized as key structural motifs in the development of pharmacologically active compounds and are frequently employed in asymmetric synthesis to create chiral building blocks . For instance, structurally related tetrahydro-2H-pyran derivatives have been identified as critical intermediates in the synthesis of targeted cancer therapies, such as Venetoclax, highlighting the importance of this heterocyclic system in modern pharmaceutical development . As a versatile building block, this compound is useful for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing new chemical entities in academic and industrial research settings. This product is designated "For Research Use Only." It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

2-(oxan-4-ylmethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-1-4-13-11(7-10)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEICPACIGCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156782
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-34-5
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tetrahydro-2H-pyran Derivative Formation

The foundational step involves synthesizing the tetrahydro-2H-pyran ring, which can be achieved via:

Relevant Data:

  • A patent (EP3228617A1) describes a method for producing tetrahydro-2H-pyran derivatives involving the condensation of aldehydes with diols, followed by reduction and purification steps.

Functionalization of the Pyran Ring

Post ring formation, the pyran derivative undergoes:

Research Findings:

  • Base-catalyzed ring transformation of 2H-pyran-2-ones has been used to generate aminonicotinonitriles, which serve as intermediates for further functionalization.

Coupling with Nicotinic Acid Moiety

The amino-functionalized pyran derivative is then coupled with nicotinic acid derivatives through:

Industrial Synthesis:

  • A recent synthesis (VulcanChem) indicates multi-step procedures involving activation of the carboxylic acid group and subsequent nucleophilic attack by the amino group on the pyran derivative.

Typical Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Pyran ring formation Acid catalysis, diols, aldehydes Controlled temperature (~0°C to room temp)
Methylation Methyl iodide or dimethyl sulfate, base (K2CO3) Anhydrous conditions to prevent side reactions
Amination Cyanamide or ammonium carbonate, base Elevated temperature (~80°C)
Coupling EDC/NHS or DCC, DMF solvent Ambient to moderate heating (25-50°C)

Data Table of Preparation Methods

Method Starting Materials Key Reactions Purification Techniques Yield References
Method A Aldehydes + Diols Acid-catalyzed cyclization Crystallization ~60-75% EP3228617A1
Method B 2H-Pyran-2-ones + Cyanamide Base-catalyzed ring transformation Chromatography ~55-70% PubMed
Method C Pyran derivatives + Nicotinic acid Amide coupling Recrystallization Variable VulcanChem

Research Findings and Notes

  • The synthesis pathways are optimized for high yield and purity, often requiring inert atmospheres and anhydrous conditions.
  • The choice of catalysts (e.g., acid, base) significantly influences regioselectivity and functional group compatibility.
  • Multi-step synthesis demands rigorous purification to eliminate side-products, especially during ring transformations and coupling steps.
  • Industrial synthesis emphasizes automation and process control to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the isonicotinic acid core but differ in substituents, leading to variations in physicochemical and biological properties.

Structural and Functional Group Analysis

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Notes
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid (Target) Tetrahydro-2H-pyran-4-ylmethylamino C₁₂H₁₆N₂O₃ 236 (calculated) Increased lipophilicity due to THP ring; potential metabolic stability .
2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid (10-F096955) Tetrahydro-2H-pyran-4-ylamino C₁₁H₁₄N₂O₃ 222 (calculated) Lacks methylene bridge; discontinued, possibly due to synthesis challenges or reduced efficacy .
2-[(Tetrahydro-2-furanylmethyl)amino]-isonicotinic acid (1019452-63-1) Tetrahydro-2-furanylmethylamino C₁₁H₁₄N₂O₃ 222 (calculated) Five-membered furan ring introduces strain and electron-rich oxygen; may alter binding affinity .
2-(Cyclohexylamino)isonicotinic acid (1019461-35-8) Cyclohexylamino C₁₂H₁₆N₂O₂ 220 (calculated) Non-aromatic, bulky substituent; higher lipophilicity but reduced polarity .
2-Anilinoisonicotinic acid (1019461-36-9) Anilino C₁₂H₁₀N₂O₂ 214 (calculated) Aromatic planar group enables π-π interactions; potential for improved target binding .
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)isonicotinamide (2034271-21-9) THP-methoxy + thiazol-2-ylamide C₁₅H₁₇N₃O₃S 319.4 Amide linkage enhances stability; thiazole introduces sulfur for H-bonding/metalloenzyme interactions .

Biological Activity

Overview

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid is a unique organic compound characterized by its tetrahydropyran ring and isonicotinic acid moiety. This structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research into its biological activity has revealed promising applications, especially in antimicrobial and anticancer domains.

  • Molecular Formula : C12_{12}H16_{16}N2_2O3_3
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 1219960-34-5

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of isonicotinic acid, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
  • Anticancer Research
    • In a study exploring novel anticancer agents, this compound was tested for its effects on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50_{50} values indicating potent activity .
  • Mechanistic Insights
    • Further investigations into the mechanism revealed that the compound may act as an inhibitor of certain kinases involved in cancer progression, thereby providing a dual mechanism of action through both direct cytotoxicity and signaling modulation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(Amino)-nicotinic acidStructureModerate antimicrobial activity
Tetrahydropyran derivativesStructureVariable biological activities depending on substitution

Uniqueness : The unique combination of the tetrahydropyran ring and isonicotinic acid moiety in this compound imparts distinct biological properties not observed in simpler derivatives.

Q & A

Q. What are the established synthetic routes for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid, and what reagents/conditions are critical for its preparation?

  • Methodological Answer : Synthesis typically involves functionalizing the isonicotinic acid core with a tetrahydro-2H-pyran-4-ylmethylamine moiety. Key steps include:
  • Amination : Coupling the pyran-methylamine group to the isonicotinic acid scaffold via nucleophilic substitution or reductive amination. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents (e.g., THF) are common reducing agents .
  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, as seen in analogous pyran derivatives .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the presence of the pyran ring (δ ~3.5–4.5 ppm for oxygenated CH₂ groups) and isonicotinic acid aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran ring if chiral centers are present .

Q. What are the solubility characteristics of this compound in common solvents, and how do they influence experimental design?

  • Methodological Answer :
  • Polar aprotic solvents (DMSO, DMF) typically dissolve the compound due to its carboxylic acid and amine groups.
  • Experimental Protocol : Use a shake-flask method: dissolve excess compound in solvents (e.g., water, ethanol, acetonitrile) at varying pH levels, filter, and quantify via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, optimize amination using Pd/C or Raney Ni under hydrogen atmosphere .
  • In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinase inhibitors).
  • DFT Calculations : Gaussian or ORCA to analyze transition states in synthetic pathways (e.g., ring-opening of tetrahydro-2H-pyran intermediates) .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :
  • Systematic Stability Studies :
  • Expose the compound to buffered solutions (pH 1–14) at 25°C/37°C. Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the amide bond) .
  • Meta-Analysis : Compare literature protocols to isolate variables (e.g., trace metal contaminants, light exposure) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Q. How can regioselectivity challenges during functionalization of the isonicotinic acid core be addressed?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use directing groups (e.g., –CONHR) to selectively modify the pyridine ring.
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products via controlled heating .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid
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2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid

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